molecular formula C9H7BrN2O B11796391 7-Bromo-2-methylphthalazin-1(2H)-one

7-Bromo-2-methylphthalazin-1(2H)-one

Cat. No.: B11796391
M. Wt: 239.07 g/mol
InChI Key: BLWBNZCQVLRSSK-UHFFFAOYSA-N
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Description

7-Bromo-2-methylphthalazin-1(2H)-one: is an organic compound belonging to the phthalazine family It is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position on the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylphthalazin-1(2H)-one typically involves the bromination of 2-methylphthalazin-1(2H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromo-2-methylphthalazin-1(2H)-one can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphthalazin-1(2H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 2-Methylphthalazin-1(2H)-one.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromo-2-methylphthalazin-1(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylphthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phthalazine ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

    2-Methylphthalazin-1(2H)-one: Lacks the bromine atom at the 7th position.

    7-Chloro-2-methylphthalazin-1(2H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.

    7-Bromo-2-ethylphthalazin-1(2H)-one: Has an ethyl group instead of a methyl group at the 2nd position.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7BrN2O/c1-12-9(13)8-4-7(10)3-2-6(8)5-11-12/h2-5H,1H3

InChI Key

BLWBNZCQVLRSSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

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